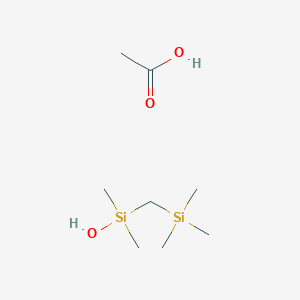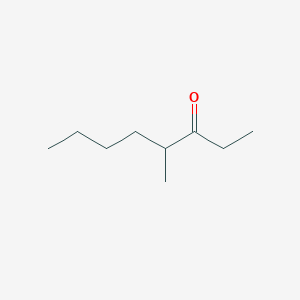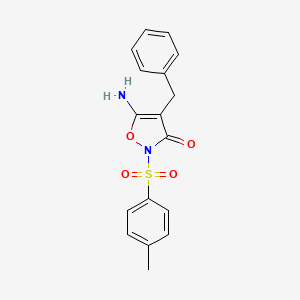
Gold Germanium slug, 3.175mm (0.125in) dia x ~3.175mm (0.125in) length, Premion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane–gold (1/1) is a compound that consists of a germanium atom bonded to a gold atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. The combination of germanium and gold brings together the characteristics of both elements, resulting in a compound with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Germane–gold (1/1) typically involves the reaction of germane (GeH₄) with gold compounds. One common method is the reaction of germane with gold chloride (AuCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows: [ \text{GeH}_4 + \text{AuCl}_3 \rightarrow \text{GeAu} + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of Germane–gold (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the compound. Additionally, advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Germane–gold (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and gold oxide (Au₂O₃).
Reduction: Reduction reactions can convert Germane–gold (1/1) back to its elemental forms.
Substitution: The germanium or gold atoms in the compound can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄), and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogens (Cl₂, Br₂) and other reactive species can be used for substitution reactions.
Major Products:
Oxidation Products: Germanium dioxide (GeO₂) and gold oxide (Au₂O₃).
Reduction Products: Elemental germanium (Ge) and gold (Au).
Substitution Products: Various substituted germanium and gold compounds.
Aplicaciones Científicas De Investigación
Germane–gold (1/1) has several applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of other germanium and gold-containing compounds. It is also studied for its catalytic properties in various chemical reactions.
Biology: Germane–gold (1/1) is investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Germane–gold (1/1) is used in the electronics industry for the fabrication of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which Germane–gold (1/1) exerts its effects depends on the specific application. In catalysis, the compound may facilitate chemical reactions by providing active sites for reactants to interact. In biological applications, the compound may interact with cellular components, such as proteins and nucleic acids, to produce desired effects. The molecular targets and pathways involved can vary widely depending on the context of use.
Comparación Con Compuestos Similares
Germane (GeH₄): A compound consisting of germanium and hydrogen, similar in structure to methane.
Gold Chloride (AuCl₃): A gold compound used in the synthesis of Germane–gold (1/1).
Germanium Dioxide (GeO₂): An oxidation product of Germane–gold (1/1).
Uniqueness: Germane–gold (1/1) is unique due to the combination of germanium and gold, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
AuGe |
|---|---|
Peso molecular |
269.60 g/mol |
Nombre IUPAC |
germanium;gold |
InChI |
InChI=1S/Au.Ge |
Clave InChI |
BYDQGSVXQDOSJJ-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


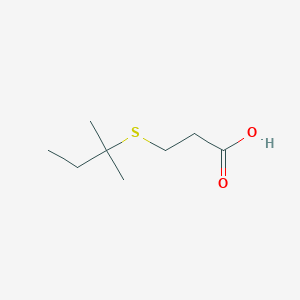
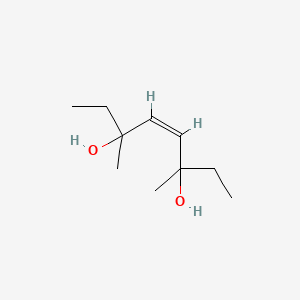
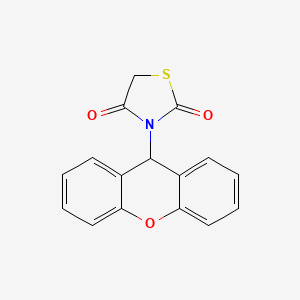
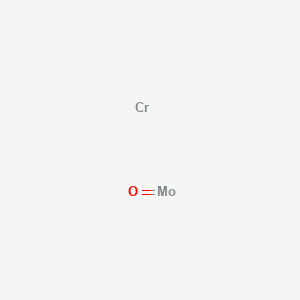

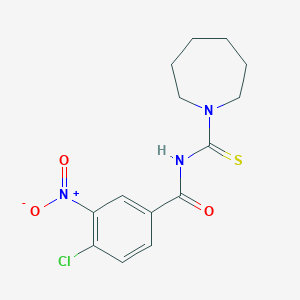


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

